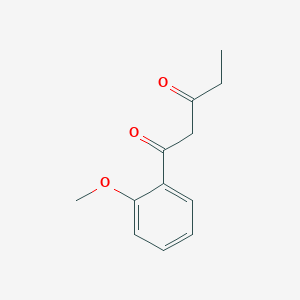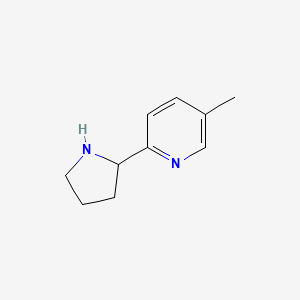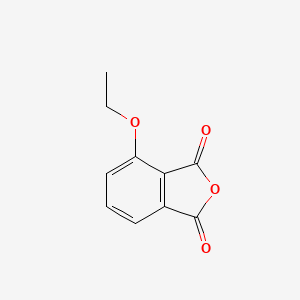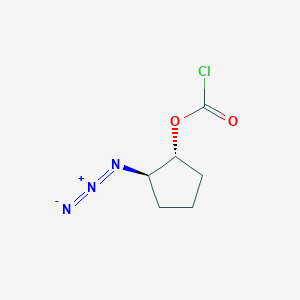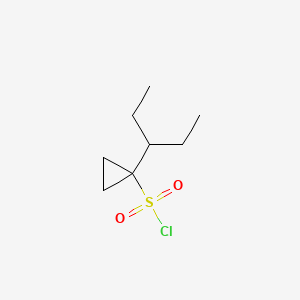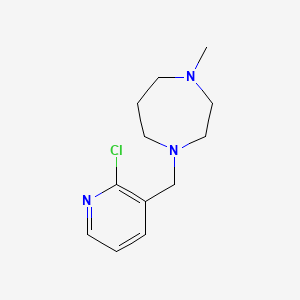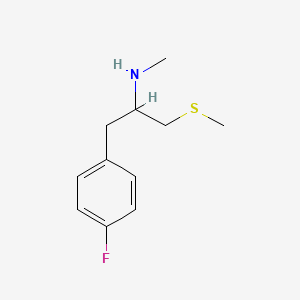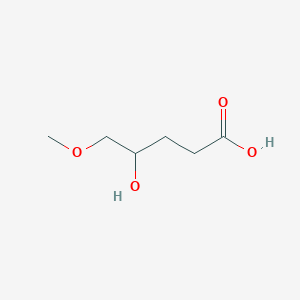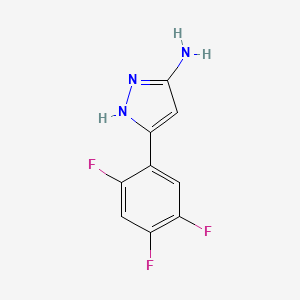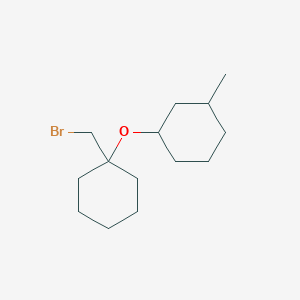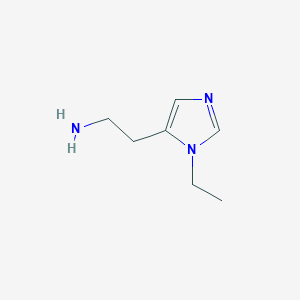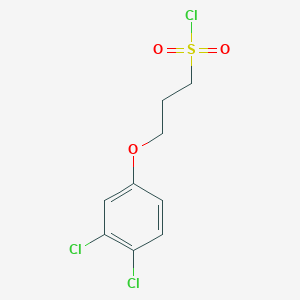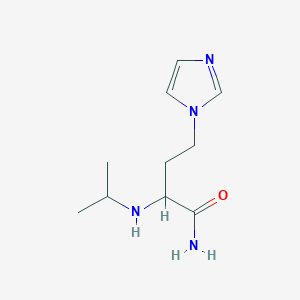
4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features an imidazole ring, an isopropylamino group, and a butanamide backbone. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Butanamide Backbone: The imidazole ring is then reacted with a butanamide derivative under suitable conditions to form the desired compound.
Introduction of the Isopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods can vary depending on the scale and desired application.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isopropylamino group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)butanamide: Lacks the isopropylamino group.
2-(Isopropylamino)butanamide: Lacks the imidazole ring.
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide: Contains a methylamino group instead of an isopropylamino group.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is unique due to the presence of both the imidazole ring and the isopropylamino group, which can confer distinct biological activities and chemical reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)3-5-14-6-4-12-7-14/h4,6-9,13H,3,5H2,1-2H3,(H2,11,15) |
Clave InChI |
CNWKNSYPTFEOHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CCN1C=CN=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


